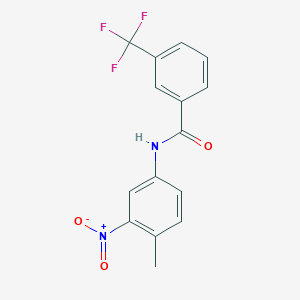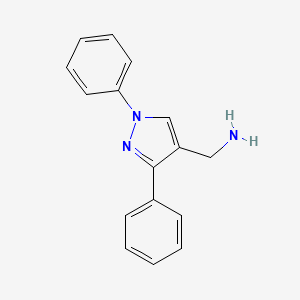
(1,3-diphenyl-1H-pyrazol-4-yl)methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1,3-diphenyl-1H-pyrazol-4-yl)methylamine” is a chemical compound that has been studied for its potential applications in various fields . It is characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of “(1,3-diphenyl-1H-pyrazol-4-yl)methylamine” involves several steps with acceptable reaction procedures and quantitative yields . The synthesized compounds are characterized by 1H NMR, 13C NMR, IR, HRMS, and ESI–MS spectra .
Molecular Structure Analysis
The molecular structure of “(1,3-diphenyl-1H-pyrazol-4-yl)methylamine” is characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The compound also contains phenyl rings .
Chemical Reactions Analysis
The chemical reactions involving “(1,3-diphenyl-1H-pyrazol-4-yl)methylamine” have been studied, particularly in the context of its potential as a cytotoxic agent . The compound has been found to exhibit promising cytotoxic activity in in vitro cell viability/cytotoxic studies against the human breast cancer cell line (MCF-7) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(1,3-diphenyl-1H-pyrazol-4-yl)methylamine” include a melting point of 218–220 °C and a yield of 95% . The compound is characterized by IR ν max (cm −1): 1603 (C=N), 1719 (C=O), 3022 (CH–Ar); 1 H-NMR (CDCl 3)δ (ppm): 7.260–7.647 (m, Ar–H), 7.792–7.944 (m, Ar–H), 8.532 (s, 1H, CH, pyrazole ring), 10.062 (s, 1H, HC=O); 13 C-NMR (CDCl 3)δppm: 107.19 (1C-pyrazole ring), 120.57, 127.03, 127.68, 229.31, 129.92, 135.93 (1C-pyrazole ring), 139.75, 151.03 (1C pyrazole ring), 189.20 (HC=O); ESI–MS (m/z): [M + +1] 248.11 .
Aplicaciones Científicas De Investigación
- “(1,3-diphenyl-1H-pyrazol-4-yl)methylamine” derivatives have been investigated for their cytotoxic activity against cancer cells. Researchers have synthesized novel compounds and screened them against human breast cancer cell lines (such as MCF-7). Some derivatives exhibited promising cytotoxic effects, making them potential candidates for further study .
- Difluoromethylated derivatives of this compound have been evaluated for their antibacterial and antifungal properties. These derivatives showed activity against bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) .
- Certain (1,3-diphenyl-1H-pyrazol-4-yl)methyl benzoate derivatives were designed as BRAFV600E inhibitors. One compound demonstrated potent inhibitory activity against BRAFV600E in vitro, making it relevant for targeted cancer therapy .
- N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline-containing derivatives were explored for their anticancer potential. These compounds were assessed for their inhibitory properties against cyclin-dependent kinase-2 (CDK2) in vitro .
- Researchers have performed molecular modeling studies on these derivatives. These computational analyses help predict binding interactions, pharmacokinetics, and drug-likeness properties. Such insights guide further optimization of potential drug candidates .
Anticancer Properties
Antimicrobial Activity
BRAFV600E Inhibition
Anticancer Kinase Inhibition
Molecular Modeling Studies
Direcciones Futuras
Future research on “(1,3-diphenyl-1H-pyrazol-4-yl)methylamine” could focus on further elucidating its mechanism of action and potential applications, particularly in the context of its cytotoxic activity . Additionally, more studies could be conducted to fully understand its physical and chemical properties .
Mecanismo De Acción
Target of Action
The primary targets of (1,3-diphenyl-1H-pyrazol-4-yl)methylamine are the BRAF V600E and human breast cancer cell line (MCF-7) . BRAF V600E is a mutant form of the BRAF protein that is involved in sending signals within cells and in cell growth. MCF-7 is a widely used cell line in breast cancer research.
Mode of Action
(1,3-diphenyl-1H-pyrazol-4-yl)methylamine interacts with its targets by inhibiting their activity. For instance, it has been shown to have potent inhibitory activity against BRAF V600E . This interaction results in changes in the cell’s normal functions, potentially leading to cell death.
Pharmacokinetics
It is known that the compound has been designed and synthesized with acceptable reaction procedures and quantitative yields . This suggests that it may have favorable pharmacokinetic properties, but further studies would be needed to confirm this.
Result of Action
The result of (1,3-diphenyl-1H-pyrazol-4-yl)methylamine’s action is a reduction in cell viability. In vitro studies have shown that it has cytotoxic activity against the human breast cancer cell line MCF-7 . It has also demonstrated potent inhibitory activity against BRAF V600E, which could lead to reduced cell proliferation and potentially cell death .
Propiedades
IUPAC Name |
(1,3-diphenylpyrazol-4-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c17-11-14-12-19(15-9-5-2-6-10-15)18-16(14)13-7-3-1-4-8-13/h1-10,12H,11,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAPGZAVLLWYAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CN)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-diphenyl-1H-pyrazol-4-yl)methylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

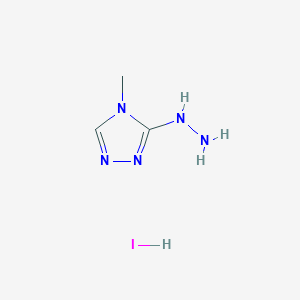

![[4-(4-Fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4-methylphenyl)methanone](/img/structure/B2380472.png)
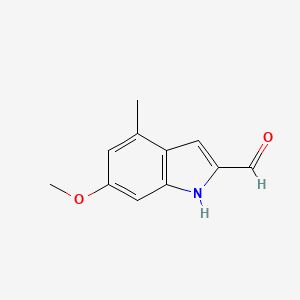
![1,3-Dimethyl-8-[3-(2-oxopropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2380478.png)
![1-Ethyl-4-{4-[(3-methylpiperidin-1-yl)carbonyl]benzyl}piperazine-2,3-dione](/img/structure/B2380481.png)



![N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2380486.png)

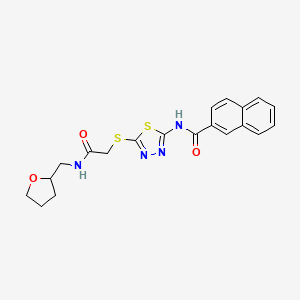
![2-[9-(4-fluorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2380490.png)
